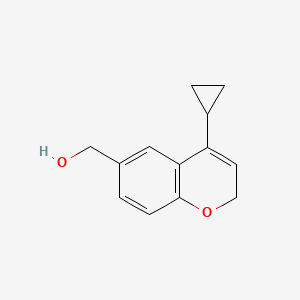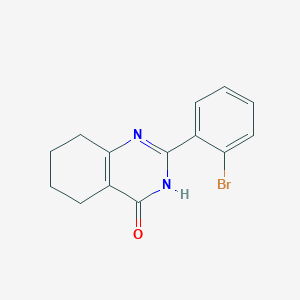
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:
Cyclization: The cyclization of the bromophenyl derivative with an appropriate amine or amide precursor under acidic or basic conditions leads to the formation of the quinazolinone core.
Reduction: The reduction of the intermediate product to obtain the tetrahydroquinazolinone is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield tetrahydroquinazolinone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced tetrahydroquinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to the target site, while the quinazolinone core may modulate the biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-fluorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-iodophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Uniqueness
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1,3,5,7H,2,4,6,8H2,(H,16,17,18) |
InChIキー |
SULXPPXZTABPFY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
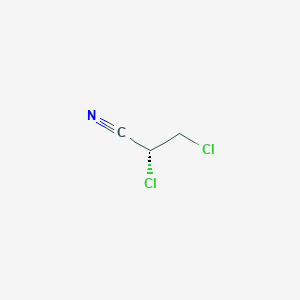
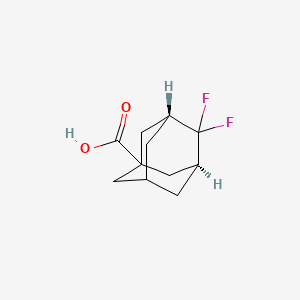

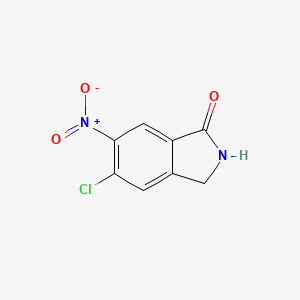
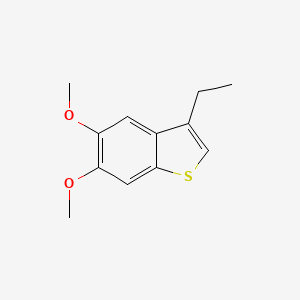
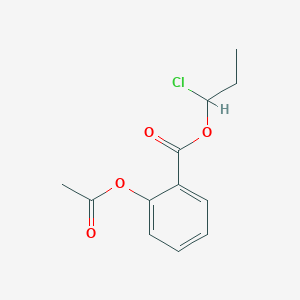
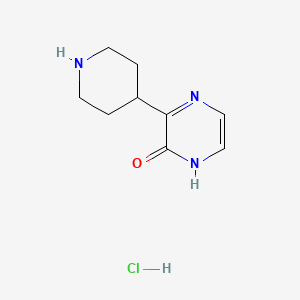
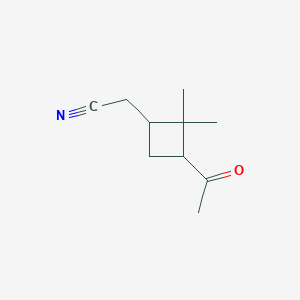
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)

